Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate
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Overview
Description
Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Regiospecific Deoxygenation : A study demonstrated the synthesis of various esters, including ethyl 4-hydroxy-2,3-dimethylbenzoate, through regiospecific deoxygenation of corresponding esters. This method could be relevant for modifying or synthesizing Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate by adjusting the chemical groups attached to the benzene ring (Bartlett et al., 1983).
Preparation of Esters : Another research outlines a method for preparing esters of carboxylic and phosphoric acid, which could be useful for synthesizing this compound or its derivatives by treating carboxylic acid with specific reactants to form the corresponding esters (Mitsunobu & Yamada, 1967).
Biological Activity
- Antineoplastic and Antifilarial Agents : Compounds structurally related to this compound, such as alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, were synthesized and demonstrated significant in vivo antifilarial activity, indicating potential for pharmaceutical applications in treating specific diseases (Ram et al., 1992).
Chemical Modification and Synthesis
- Synthesis of Benzimidazole Derivatives : Research on the synthesis of benzimidazole derivatives from Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate shows methods for creating complex molecules, which might be applicable for synthesizing or modifying this compound (Ye Hai-wei, 2013).
Mechanism of Action
Target of Action
Similar compounds, such as benzocaine derivatives, have been known to act on nerve endings and nerve trunks . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .
Mode of Action
Benzocaine derivatives, which are structurally similar, affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .
Biochemical Pathways
The formation of oximes and hydrazones, which are related to the compound’s structure, involves reactions with aldehydes and ketones .
Result of Action
Benzocaine derivatives, which are structurally similar, have been shown to have a good local anesthetic effect .
Properties
IUPAC Name |
ethyl 4-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-20-15(19)11-5-7-12(8-6-11)17-14(18)13-9(2)16-10(3)21-13/h5-8H,4H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHORQYBFULSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=C(O2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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